Physicochemical Differentiation: Computed Lipophilicity of n-Butyl vs. tert-Butyl Analogs
The partition coefficient (LogP) is a critical determinant of a compound's behavior in biphasic systems, influencing its solubility in non-polar media and its permeability across biological membranes. 2,5-Dibutylbenzene-1,4-diol exhibits a computed XLogP3-AA value of 5, which is significantly higher than that of its closest commercial analog, 2,5-di-tert-butylhydroquinone (DTBHQ), which has a computed XLogP3 value of 4.2 [1]. This indicates that the n-butyl derivative is approximately 6.3 times more lipophilic than the tert-butyl analog based on log-scale differences.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5 (XLogP3-AA) |
| Comparator Or Baseline | 2,5-di-tert-butylhydroquinone (DTBHQ, CAS 88-58-4): 4.2 (XLogP3) |
| Quantified Difference | ΔLogP = 0.8; Lipophilicity ratio ~6.3:1 |
| Conditions | Computational prediction using PubChem's XLogP3 algorithm. |
Why This Matters
Higher lipophilicity can enhance compatibility with non-polar polymer matrices or organic phases, making it a more suitable candidate for applications requiring superior solubility in hydrophobic environments.
- [1] PubChem. (2026). 2,5-Dibutylbenzene-1,4-diol: Computed Properties (XLogP3-AA). National Center for Biotechnology Information. View Source
